molecular formula C20H32N2O4 B11534639 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylhexyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylhexyl)ethanediamide

Cat. No.: B11534639
M. Wt: 364.5 g/mol
InChI Key: BTAPQZOEQDVLRD-UHFFFAOYSA-N
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Description

    N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(2-ethylhexyl)ethanediamide: is a chemical compound with the molecular formula . .

  • This compound features an acetamide group (NH-CO-CH3) linked to a 3,4-dimethoxyphenethyl moiety via an ethyl spacer.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not widely documented. one approach involves acetylating 3,4-dimethoxyphenethylamine using acetic anhydride or acetyl chloride.

      Reaction Conditions: The acetylation reaction typically occurs under mild acidic conditions.

      Industrial Production: Unfortunately, specific industrial production methods are scarce in the literature.

  • Chemical Reactions Analysis

      Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Limited studies explore its chemistry, but it could serve as a building block for more complex molecules.

      Biology and Medicine: No direct biological or medical applications are well-documented.

      Industry: Its industrial applications remain unexplored.

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which this compound exerts effects is not well-established. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetamides and phenethylamines share structural similarities, but this specific compound’s uniqueness lies in its combination of the acetamide and phenethylamine moieties.

    Properties

    Molecular Formula

    C20H32N2O4

    Molecular Weight

    364.5 g/mol

    IUPAC Name

    N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylhexyl)oxamide

    InChI

    InChI=1S/C20H32N2O4/c1-5-7-8-15(6-2)14-22-20(24)19(23)21-12-11-16-9-10-17(25-3)18(13-16)26-4/h9-10,13,15H,5-8,11-12,14H2,1-4H3,(H,21,23)(H,22,24)

    InChI Key

    BTAPQZOEQDVLRD-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC(CC)CNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC

    Origin of Product

    United States

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